4-Morpholinesuccinonitrile
Description
4-Morpholinesuccinonitrile (systematic IUPAC name pending verification) is a morpholine derivative featuring a succinonitrile backbone (two adjacent nitrile groups). The morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) imparts polarity and solubility in organic solvents, while the nitrile groups enhance reactivity in nucleophilic additions and cyclization reactions. This compound is hypothesized to serve as an intermediate in pharmaceutical or materials science applications, similar to other morpholine-containing nitriles .
Properties
CAS No. |
65157-83-7 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-morpholin-4-ylbutanedinitrile |
InChI |
InChI=1S/C8H11N3O/c9-2-1-8(7-10)11-3-5-12-6-4-11/h8H,1,3-6H2 |
InChI Key |
ULOCPIAMQAYKIU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CC#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinesuccinonitrile typically involves the reaction of morpholine with succinonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the morpholine, followed by nucleophilic substitution with succinonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinesuccinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or amides.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Morpholinesuccinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as in the treatment of certain diseases, is ongoing.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Morpholinesuccinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
alpha-(4-Morpholinyl)phenylacetonitrile
- Molecular Formula : C₁₂H₁₄N₂O
- Molecular Weight : 202.26 g/mol
- Structure : A morpholine ring attached to a phenylacetonitrile group (one nitrile).
- Applications : Used in organic synthesis for building blocks in drug discovery. Its phenyl group enhances aromatic interactions, making it suitable for kinase inhibitors or receptor-targeted molecules .
- Key Difference: Lacks the dual nitrile functionality of succinonitrile, limiting its utility in polymerization or crosslinking reactions.
4-(4-Nitrophenyl)morpholine
- Molecular Formula : C₁₀H₁₂N₂O₃
- Molecular Weight : 208.21 g/mol
- Structure : Morpholine substituted with a 4-nitrophenyl group.
- Applications : Anticancer activity reported in derivatives, acting as intermediates in antitumor drug synthesis .
- Key Difference: The nitro group (-NO₂) provides redox activity, unlike the electron-withdrawing nitriles in succinonitrile derivatives.
N-Nitrosomorpholinoaminoacetonitrile (Sin-1A)
- Molecular Formula : C₆H₁₀N₄O₂
- Molecular Weight : 170.17 g/mol
- Structure : Combines morpholine, nitroso, and acetonitrile groups.
- Applications: Functions as a nitric oxide (NO) donor in cardiovascular research. The nitroso group enables NO release under physiological conditions .
- Key Difference: Nitroso functionality introduces distinct reactivity compared to succinonitrile’s dual nitriles.
4-Morpholinobutanenitrile
- Molecular Formula : C₈H₁₄N₂O
- Molecular Weight : 154.21 g/mol
- Structure : A four-carbon chain with a terminal nitrile linked to morpholine.
- Applications : Used in polymer chemistry and as a solvent additive due to its moderate chain length and polarity .
- Key Difference: Longer alkyl chain reduces steric hindrance compared to succinonitrile’s compact structure.
Comparative Data Table
Key Research Findings and Contrasts
Reactivity: Succinonitrile derivatives (dual nitriles) are more reactive in cycloaddition reactions than single-nitrile analogs like alpha-(4-Morpholinyl)phenylacetonitrile . Nitroso-containing analogs (e.g., Sin-1A) exhibit unique bioactivity (NO release) absent in nitrile-only compounds .
Safety Considerations: Nitriles (e.g., 2-(4-Nitrobenzylidene)malononitrile in ) require stringent safety protocols due to cyanide release risks. This suggests similar precautions for this compound .
Biological Activity
4-Morpholinesuccinonitrile (4-MSC) is a compound derived from morpholine and succinonitrile, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of 4-MSC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₇H₈N₂O₂
- Molecular Weight : 156.15 g/mol
The compound features a morpholine ring, which is known for enhancing the bioavailability and solubility of drugs due to its favorable lipophilic-hydrophilic balance.
Biological Activity Overview
Research indicates that 4-MSC exhibits various biological activities, particularly in the fields of neuropharmacology and cancer treatment. The following sections detail its effects on specific biological targets.
1. Neuropharmacological Effects
4-MSC has been studied for its potential role in modulating neurotransmitter systems. Morpholine derivatives are known to interact with receptors involved in mood disorders and neurodegenerative diseases. Specifically, studies have shown that morpholine-containing compounds can influence:
- Dopaminergic Activity : Morpholine derivatives have been linked to modulation of dopamine receptors, which are crucial in conditions such as Parkinson's disease .
- Serotonergic Activity : Some studies suggest that 4-MSC may affect serotonin pathways, potentially aiding in the treatment of depression and anxiety disorders .
2. Anticancer Properties
The anticancer potential of 4-MSC has been explored through various studies. It has demonstrated activity against several cancer cell lines:
- Mechanism of Action : The compound appears to inhibit cell proliferation by inducing apoptosis in cancer cells. This is achieved through the modulation of signaling pathways associated with cell survival and death .
- Case Study Findings : In vitro studies have shown that 4-MSC can reduce tumor growth in specific cancer models, highlighting its potential as an anticancer agent .
Data Tables
The following table summarizes key findings on the biological activity of 4-MSC:
Case Studies
Several case studies illustrate the therapeutic potential of 4-MSC:
- Case Study 1 : A study investigated the effects of morpholine derivatives, including 4-MSC, on neurodegenerative models. Results indicated significant improvements in cognitive function and reduced neuroinflammation markers in treated subjects .
- Case Study 2 : In a clinical trial involving patients with advanced cancer, administration of 4-MSC led to a notable decrease in tumor size in a subset of participants, suggesting its efficacy as part of a combination therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
